N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at position 2 and a benzamide moiety at position 2. The compound's structural complexity arises from the fused benzofuran ring and the chloro-methoxy-substituted aromatic system, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C23H16ClNO4 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16ClNO4/c1-28-19-12-11-15(13-17(19)24)21(26)22-20(16-9-5-6-10-18(16)29-22)25-23(27)14-7-3-2-4-8-14/h2-13H,1H3,(H,25,27) |
InChI Key |
SHPKBIHNWDEBRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Chloromethoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, which can be carried out using reagents like thionyl chloride and dimethyl sulfate.
Coupling with Benzamide: The final step involves coupling the benzofuran derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide exhibits significant anticancer properties. Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines by:
- Inhibiting Cell Proliferation : The compound disrupts key cellular pathways involved in cancer growth.
- Modulating Enzymatic Activity : It may inhibit specific enzymes that are crucial for tumor metabolism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Mechanisms proposed include:
- Inhibition of Inflammatory Pathways : By targeting specific receptors or enzymes involved in inflammation, it may reduce inflammatory responses.
Biological Probes
Due to its structural complexity, this compound serves as a useful biological probe for studying enzyme interactions and cellular mechanisms. Its ability to bind selectively to certain biological targets allows researchers to explore various biochemical pathways.
Future Research Directions
Given its promising biological activities, future research could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on cancer cells and inflammatory pathways.
- Therapeutic Development : Exploring the potential of this compound as a lead candidate for drug development targeting specific diseases.
- Structure–Activity Relationship Studies : Investigating how variations in its structure affect biological activity could lead to the design of more potent derivatives.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Table 2: Comparison of Bioactivity and Molecular Interactions
Key Observations :
- Fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide) demonstrates potent binding via halogen bonding (Cl–Gly151) and hydrogen bonding (Ser211), suggesting the chloro-methoxy motif is critical for target engagement .
- The benzofuran core in the target compound may mimic adenine-binding motifs in kinases, similar to fragment 5 (3-chloro-4-fluorobenzamide), which binds deeply in the adenine pocket .
- Thiazolidinone-containing analogs (e.g., compounds 17–19) show broad antimicrobial and anticancer activities, highlighting the role of heterocyclic cores in bioactivity .
Structural and Functional Divergences
- Core Scaffold Differences: The benzofuran core in the target compound distinguishes it from simpler benzamides (e.g., 3c) and thiazolidinone hybrids (e.g., 17–20). This core may enhance π-π stacking interactions in hydrophobic pockets .
- Substituent Positioning : The 3-chloro-4-methoxy arrangement on the phenyl ring is conserved in fragment 15 and compound 3c, suggesting a pharmacophoric preference for this substitution pattern .
- Synthetic Complexity : Benzofuran-containing compounds often require multi-step syntheses, whereas simpler benzamides (e.g., 3c) are accessible via single-step coupling reactions .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a benzofuran core, a chloro-methoxyphenyl group, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 419.9 g/mol.
- Synthesis : The synthesis typically involves multiple steps, including the formation of the benzofuran core through cyclization reactions and the introduction of the chlorinated methoxyphenyl group via electrophilic aromatic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor for various enzymes or receptors involved in critical biological pathways. The structure allows for potential binding to dopamine receptors, particularly the D3 receptor, which is significant in neuropsychiatric disorders.
1. Dopamine Receptor Interaction
Recent studies have highlighted the compound's selective agonistic activity towards the D3 dopamine receptor (D3R). In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation specifically at D3R, indicating its potential role in treating disorders like schizophrenia and Parkinson's disease.
| Activity | D3R Agonist | D2R Activity |
|---|---|---|
| EC50 (nM) | 710 ± 150 | Inactive |
| Emax (% control) | 102 ± 4.2 | - |
This selectivity suggests that this compound could be developed into a therapeutic agent with fewer side effects associated with broader dopamine receptor activation .
2. Neuroprotective Effects
In addition to its receptor activity, preliminary studies indicate that this compound may offer neuroprotective benefits. It has been shown to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), which could be crucial for developing treatments for neurodegenerative diseases .
Case Study 1: Selectivity and Efficacy
A study focused on the selectivity of various analogs of this compound revealed that modifications to the benzamide moiety significantly influenced both potency and selectivity towards D3R. The findings underscore the importance of structural variations in enhancing therapeutic efficacy while minimizing off-target effects .
Case Study 2: In Vivo Studies
In vivo studies assessing the pharmacokinetics of this compound showed promising results regarding its absorption and distribution in biological systems. The compound exhibited favorable half-life characteristics, suggesting potential for sustained therapeutic action when administered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
